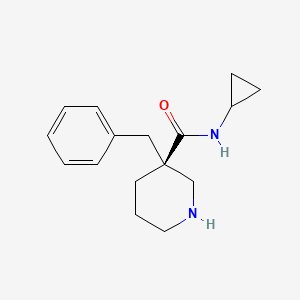
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a cyclopropyl group, and a piperidine ring, making it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.
Cyclopropyl Group Addition: The cyclopropyl group can be added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C16H22N2O |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
(3S)-3-benzyl-N-cyclopropylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c19-15(18-14-7-8-14)16(9-4-10-17-12-16)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2,(H,18,19)/t16-/m0/s1 |
InChI-Schlüssel |
IAOUURQDCITKDW-INIZCTEOSA-N |
Isomerische SMILES |
C1C[C@@](CNC1)(CC2=CC=CC=C2)C(=O)NC3CC3 |
Kanonische SMILES |
C1CC(CNC1)(CC2=CC=CC=C2)C(=O)NC3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


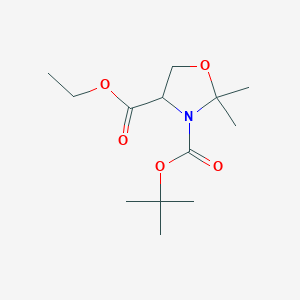
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride](/img/structure/B11720140.png)
![3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B11720141.png)
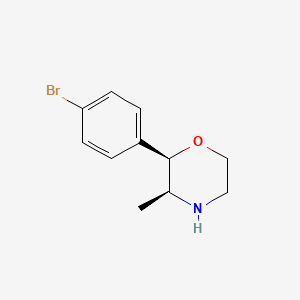
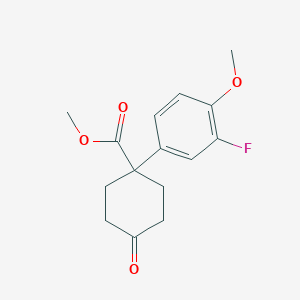


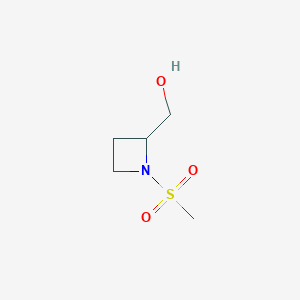
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11720187.png)
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)
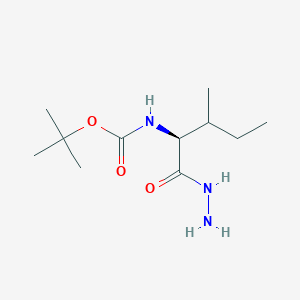
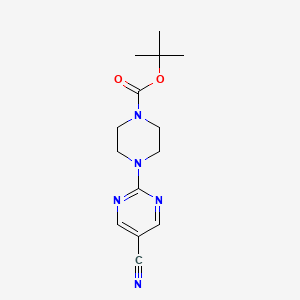
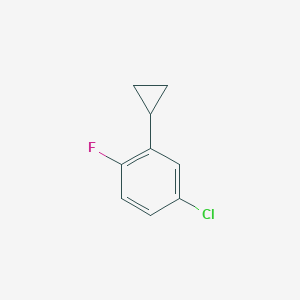
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
